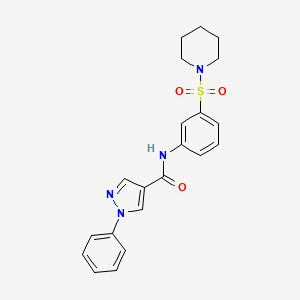
4-chloro-N-cyclopropyl-3-methanesulfonylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-cyclopropyl-3-methanesulfonylbenzamide is a chemical compound that belongs to the class of sulfonylurea drugs. This compound has received significant attention in the scientific community due to its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-cyclopropyl-3-methanesulfonylbenzamide involves binding to the sulfonylurea receptor on the beta cells of the pancreas. This binding leads to the closure of ATP-sensitive potassium channels, which causes depolarization of the cell membrane and the subsequent release of insulin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the stimulation of insulin release, which helps to regulate blood sugar levels. In addition, this compound has also been shown to inhibit the growth of cancer cells in vitro, although the exact mechanism of this effect is not yet fully understood.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-cyclopropyl-3-methanesulfonylbenzamide in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using this compound is that it may not be suitable for all types of experiments, as its effects may be limited to certain cell types or physiological processes.
Future Directions
There are several future directions for research on 4-chloro-N-cyclopropyl-3-methanesulfonylbenzamide. One area of interest is the development of more potent and selective compounds that can be used in the treatment of diabetes and cancer. Another area of interest is the investigation of the potential side effects of this compound, as well as its interactions with other drugs and compounds. Finally, there is a need for further studies to elucidate the exact mechanism of action of this compound in the treatment of diabetes and cancer.
Synthesis Methods
The synthesis method of 4-chloro-N-cyclopropyl-3-methanesulfonylbenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with cyclopropylamine, followed by the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with methanesulfonyl chloride to yield the final product.
Scientific Research Applications
4-chloro-N-cyclopropyl-3-methanesulfonylbenzamide has been studied extensively for its potential use in the treatment of diabetes. It works by stimulating the release of insulin from the pancreas, which helps to regulate blood sugar levels. In addition, this compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
4-chloro-N-cyclopropyl-3-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-17(15,16)10-6-7(2-5-9(10)12)11(14)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIRDPGSLUIQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(methylcarbamoyl)phenyl]-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7477736.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)




![(2-Chloro-4,5-difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7477781.png)


![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone](/img/structure/B7477803.png)